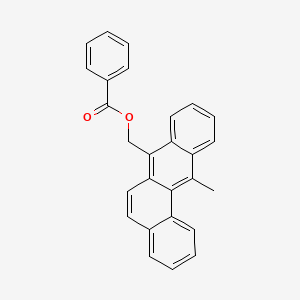
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple aromatic rings, which contribute to their stability and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7-methanol, 12-methyl-, benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts alkylation of benz(a)anthracene with methanol and methyl groups, followed by esterification with benzoic acid to form the benzoate ester. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, to the aromatic rings.
Reduction: This reaction can reduce double bonds or aromatic rings, leading to the formation of more saturated compounds.
Substitution: This reaction can replace hydrogen atoms on the aromatic rings with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
科学的研究の応用
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: It is used in studies investigating the effects of PAHs on biological systems, including their potential carcinogenicity and mutagenicity.
Medicine: It is explored for its potential therapeutic applications, such as in the development of anticancer drugs.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Benz(a)anthracene-7-methanol, 12-methyl-, benzoate involves its interaction with various molecular targets and pathways. For example, it may interact with DNA, leading to mutations and potentially carcinogenic effects. It may also interact with enzymes and receptors, affecting cellular processes such as signal transduction and gene expression. The specific pathways involved depend on the context and the biological system being studied.
類似化合物との比較
Similar Compounds
Benz(a)anthracene, 7,12-dimethyl-: This compound has similar aromatic ring structures but differs in the position and number of methyl groups.
Benz(a)anthracene, 7-ethyl-12-methyl-: This compound has an ethyl group in addition to the methyl group, leading to different chemical properties.
Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl-: This compound has a hydroxyl group in addition to the methanol and methyl groups, affecting its reactivity and biological activity.
Uniqueness
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its benzoate ester group, in particular, may influence its solubility, stability, and reactivity compared to other similar compounds.
特性
CAS番号 |
31012-29-0 |
|---|---|
分子式 |
C27H20O2 |
分子量 |
376.4 g/mol |
IUPAC名 |
(12-methylbenzo[a]anthracen-7-yl)methyl benzoate |
InChI |
InChI=1S/C27H20O2/c1-18-21-12-7-8-14-23(21)25(17-29-27(28)20-10-3-2-4-11-20)24-16-15-19-9-5-6-13-22(19)26(18)24/h2-16H,17H2,1H3 |
InChIキー |
MXZZITVTYIZHJN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C3=CC=CC=C13)COC(=O)C4=CC=CC=C4)C=CC5=CC=CC=C52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


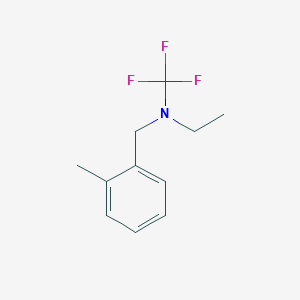
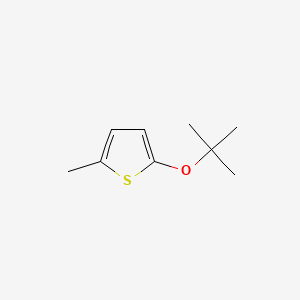

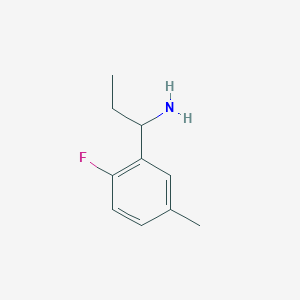


![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

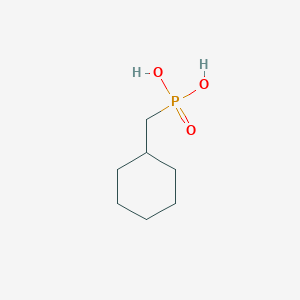

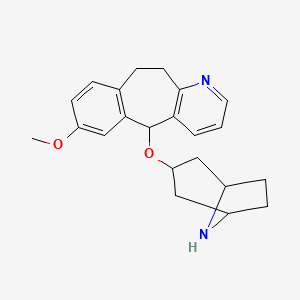
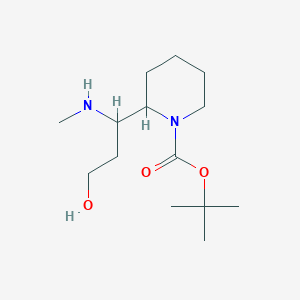
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)
